molecular formula C11H15NO B6262642 N-(1-phenylpropan-2-yl)acetamide CAS No. 14383-60-9

N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B6262642
CAS No.: 14383-60-9
M. Wt: 177.24 g/mol
InChI Key: YPKBVWZHVTZSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylpropan-2-yl)acetamide (CAS 14383-60-9), also known as N-Acetylamphetamine, is a significant compound in modern chemical and forensic research. With a molecular formula of C 11 H 15 NO and a molecular weight of 177.24 g/mol, this N-acetylated phenylpropanamine is primarily recognized as a major human metabolite of amphetamine . Its detection in biological samples serves as a definitive biomarker for amphetamine consumption, providing forensic toxicologists with critical data to confirm drug exposure and understand individual metabolic variations . Beyond its role in toxicology, this compound is also relevant in the analysis of illicit drug manufacturing, where it can appear as a synthesis impurity, offering intelligence on the production routes used in clandestine laboratories . The synthesis of this compound is typically achieved through direct N-acylation of 1-phenylpropan-2-amine (amphetamine) using acetylating agents like acetic anhydride or acetyl chloride . Research into greener synthetic methodologies, including continuous-flow processes and catalyst-free reactions in water, continues to evolve . This product is intended for research purposes as a reference standard and for metabolic studies. It is strictly for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14383-60-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H15NO/c1-9(12-10(2)13)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

YPKBVWZHVTZSPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for N 1 Phenylpropan 2 Yl Acetamide and Analogues

Direct Acylation Approaches for N-(1-phenylpropan-2-yl)acetamide Synthesis

The direct acylation of the primary amine group of 1-phenylpropan-2-amine (amphetamine) and its analogues is a primary method for the synthesis of this compound. This transformation is a type of N-acetylation, a fundamental reaction in organic chemistry for creating an acetyl functional group on an amine. nih.gov

Conventional Acylating Reagents and Reaction Conditions

The N-acylation of amines is a well-established chemical reaction used in the creation of important precursors for fine chemicals and pharmaceuticals. orientjchem.org Traditionally, this process is performed using acylating agents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org These reactions are often facilitated by the presence of acidic or basic catalysts in an organic medium. orientjchem.org

The formation of an amide bond between an amine and a carboxylic acid derivative is one of the most studied reactions in organic chemistry. niscpr.res.in However, selectively acylating one amino group in the presence of others can be challenging. niscpr.res.in

Common reagents for acetylation include:

Acetic Anhydride: A widely used and accessible reagent. nih.gov

Acetyl Chloride: Another common acylating agent, though it is considered a genotoxic irritant. nih.gov

Catalysts are often employed to improve reaction rates and yields. These can include:

Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and various metal triflates. orientjchem.orgresearchgate.net

Basic catalysts like pyridine. learncbse.in

The reaction is typically carried out in an organic solvent. orientjchem.org

Table 1: Conventional Acylating Reagents and Catalysts

Reagent/CatalystFunctionReference
Acetic AnhydrideAcylating Agent nih.govorientjchem.org
Acetyl ChlorideAcylating Agent nih.govorientjchem.org
PyridineBasic Catalyst learncbse.in
Zinc Chloride (ZnCl₂)Lewis Acid Catalyst orientjchem.org
Ferric Chloride (FeCl₃)Lewis Acid Catalyst orientjchem.org

Optimized Solvent and Temperature Regimes in Acetylation Processes

Optimizing solvent and temperature is crucial for efficient acetylation. Increasing the reaction temperature can enhance the efficiency of the acetylation process. researchgate.net While some traditional methods utilize organic solvents, solvent-free conditions are also possible, often requiring the use of catalysts. researchgate.net

Recent research has explored more environmentally friendly and efficient methods. For instance, a continuous-flow acetylation reaction has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. nih.gov This method operates under milder conditions than conventional techniques. nih.gov In some cases, it has been observed that the solvent does not play a significant role in the reaction, allowing for solvent-free approaches that yield similar results. orientjchem.org

Another approach involves using catalytic amounts of acetic acid with ethyl acetate (B1210297) or butyl acetate as the acyl source, with optimal temperatures ranging from 80–120 °C. rsc.org

Application of Green Chemistry Principles in N-Acetylation

The development of environmentally friendly ("green") methods for N-acetylation is an active area of research, driven by the desire to reduce hazardous waste and improve safety. nih.govhumanjournals.com Key principles of green chemistry applied to N-acetylation include the use of safer solvents, reusable catalysts, and solvent-free reaction conditions. nih.govorientjchem.org

Several greener alternatives to traditional acetylation methods have been developed:

Continuous-Flow Acetylation: A method using acetonitrile as a safe acetylating agent and alumina as a reusable catalyst has been developed. nih.gov

Catalyst-Free Acylation in Water: An efficient route for the N-acylation of various amines has been developed that proceeds in water without a catalyst, offering high yields and short reaction times. orientjchem.org

Bio-Based Solvents: Nature-derived products like fruit and vegetable peel extracts and juices (e.g., vinegar, lemon juice) have been successfully used as sustainable solvents for the N-acetylation of amino acids. nih.gov

Microwave-Assisted Synthesis: A green approach to chemoselective N-acetylation of amines uses a catalytic amount of zinc acetate in acetic acid under microwave irradiation, eliminating the need for an additional solvent. humanjournals.com

Table 2: Green Chemistry Approaches to N-Acetylation

MethodKey FeaturesReference
Continuous-Flow AcetylationUses acetonitrile and alumina catalyst nih.gov
Catalyst-Free AcylationPerformed in water orientjchem.org
Bio-Based SolventsUtilizes natural extracts and juices nih.gov
Microwave-Assisted SynthesisZinc acetate catalyst, no extra solvent humanjournals.com

Multi-Step Synthetic Strategies for this compound

Multi-step synthesis involves a sequence of chemical reactions to produce a target molecule. libretexts.orglibretexts.org In the context of this compound, this can involve creating the precursor amine, 1-phenylpropan-2-amine, followed by acetylation.

Reductive Acetylation of Precursor Oximes

One multi-step approach involves the reductive acetylation of a precursor oxime. For example, 1-phenylpropan-2-one oxime can be subjected to reductive acylation. researchgate.net A specific method has been developed for the preparation of (E)-β-arylenamides through the reductive acetylation of the corresponding oximes using iron(II) acetate as the reducing reagent. researchgate.net The oxime itself can be synthesized from 1-phenyl-2-propanone. researchgate.netnih.gov

Condensation and Subsequent Acylation Routes

Another significant multi-step strategy is the Leuckart reaction, a type of reductive amination that converts ketones or aldehydes to amines. wikipedia.orgmdpi.com In this route, 1-phenyl-2-propanone (P2P) is reacted with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the intermediate N-formylamphetamine. unodc.org This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield amphetamine, which can subsequently be acylated to form this compound. unodc.org The Leuckart reaction is a non-metal reduction that is often carried out in three steps. unodc.org

Table 3: Multi-Step Synthesis Precursors and Intermediates

Precursor/IntermediateRole in SynthesisReference
1-Phenyl-2-propanone (P2P)Starting material for Leuckart reaction unodc.org
1-Phenylpropan-2-one oximePrecursor for reductive acetylation researchgate.net
N-formylamphetamineIntermediate in the Leuckart reaction unodc.org

Derivatization of Amphetamine for this compound Formation

A primary and straightforward method for the formation of this compound is through the direct N-acetylation of amphetamine. nih.gov This reaction involves treating amphetamine with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acidic byproduct. The lone pair of electrons on the nitrogen atom of the amphetamine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of an amide bond, resulting in this compound.

The efficiency of this derivatization is crucial for analytical purposes, such as in gas chromatography, where the conversion of amphetamine to its N-acetyl derivative can improve its chromatographic properties. nih.gov The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield and purity of the product. For instance, using polar aprotic solvents can help to minimize side reactions.

Stereoselective Synthesis of this compound Enantiomers

Amphetamine is a chiral molecule, existing as two enantiomers: (R)-amphetamine and (S)-amphetamine. sigmaaldrich.com Consequently, this compound also exists as a pair of enantiomers. The stereochemistry of the starting amphetamine will dictate the stereochemistry of the resulting N-acetylated product. The synthesis of specific enantiomers of this compound is significant for studying their distinct biological activities.

Chiral resolution is a common approach to separate the enantiomers of a racemic mixture. For amphetamine and its derivatives, this can be achieved through several methods. One technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Another powerful method is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is widely employed for the separation of amphetamine enantiomers. sigmaaldrich.comoup.com For instance, a CSP containing a vancomycin (B549263) chiral selector has demonstrated effective separation of amphetamine and methamphetamine enantiomers. sigmaaldrich.com Similarly, capillary electrophoresis (CE) with chiral additives, such as cyclodextrins, can be used for enantiomeric differentiation. nih.govdea.gov These chromatographic techniques can be applied to separate the enantiomers of this compound as well.

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. youtube.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. While specific examples of asymmetric catalysis directly for this compound synthesis are not extensively documented in the provided context, the principles of asymmetric synthesis are applicable. For example, the asymmetric reduction of a suitable prochiral precursor, such as a ketone, using a chiral catalyst could yield an enantiomerically enriched amine, which can then be acetylated. Research into ketoreductases has shown potential for the stereoselective synthesis of related chiral alcohols, which are precursors to chiral amines. researchgate.net

Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification methods like isotope dilution mass spectrometry. The synthesis of isotopically labeled this compound typically involves the use of a labeled acetylating agent or a labeled amphetamine precursor.

For instance, using deuterated acetic anhydride (d6-acetic anhydride) in the acetylation reaction with unlabeled amphetamine would yield this compound with a deuterated acetyl group. Conversely, starting with a deuterated amphetamine, such as d11-amphetamine, and reacting it with a non-labeled acetylating agent would result in a labeled this compound on the amphetamine backbone. nih.gov These labeled standards are crucial for accurate quantification in forensic and clinical analyses.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing the reaction yield and purity while minimizing waste and reaction time. Key parameters for optimization include reaction temperature, solvent choice, and the stoichiometry of reactants and catalysts. nih.gov

For the N-acetylation of amphetamine, a comparative study of reaction conditions could reveal the optimal parameters. For example, investigating different bases (e.g., pyridine, triethylamine) and solvents (e.g., dichloromethane, tetrahydrofuran) can significantly impact the yield. Automated flow chemistry systems coupled with real-time analysis, such as HPLC, can be employed for rapid optimization of reaction conditions, allowing for the efficient screening of a wide range of parameters. nih.gov

Table 1: Illustrative Optimization of N-Acetylation of Amphetamine

ParameterCondition ACondition BCondition C
Acetylating AgentAcetic AnhydrideAcetyl ChlorideAcetic Anhydride
BasePyridineTriethylamineNone
SolventDichloromethaneTetrahydrofuranAcetonitrile
Temperature0 °C-10 °C25 °C
Yield (%) 82 89 75

This table is illustrative and based on general principles of chemical synthesis optimization.

Characterization of Impurity Profiles Arising from this compound Synthetic Pathways

The analysis of impurities in a chemical sample provides valuable information about the synthetic route employed and the purity of the final product. ukm.my In the context of illicit drug manufacturing, impurity profiling is a critical tool for law enforcement to track production methods and distribution networks. mdpi.com this compound is often found as an impurity in illicitly synthesized amphetamine.

The Leuckart synthesis is a common method for producing amphetamine, and it is known to generate a number of characteristic impurities. researchgate.net this compound can be formed if acetic acid is present or used as a solvent during the synthesis or work-up. Other impurities that may be present include di-(β-phenylisopropyl)amine. researchgate.net

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods used to separate and identify these impurities. mdpi.comnih.gov By creating a detailed impurity profile, forensic chemists can often deduce the specific synthetic pathway used to produce a batch of illicit amphetamine. ukm.my

Table 2: Common Impurities Associated with Amphetamine Synthesis

Impurity NamePotential Origin
This compoundPresence of acetic acid/anhydride
Di-(β-phenylisopropyl)amineBy-product of the Leuckart reaction researchgate.net
Phenyl-2-propanone (P2P)Unreacted precursor
N-formylamphetamineIntermediate in the Leuckart reaction

This information is crucial for forensic intelligence, helping to link different drug seizures and identify clandestine laboratories. researchgate.net

Computational Chemistry and Theoretical Studies of N 1 Phenylpropan 2 Yl Acetamide

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the flexibility of its structure are fundamental to its chemical behavior. Computational methods are instrumental in exploring the conformational landscape of N-(1-phenylpropan-2-yl)acetamide.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine the optimized geometry and vibrational frequencies of molecules. nih.gov For acetamide (B32628) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been successfully employed to calculate geometrical parameters. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray diffraction. semanticscholar.orgresearchgate.net For instance, in related acetamide structures, the keto form is often predicted to be the most stable in the solid state. researchgate.net

Ab initio methods, while computationally more intensive, provide a high level of theory for structural calculations. semanticscholar.org Both DFT and ab initio approaches are crucial for understanding the fundamental electronic structure that dictates the molecule's preferred conformation. semanticscholar.orgsemanticscholar.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations often focus on a single, optimized structure, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By simulating the movement of atoms based on a force field, MD can explore the various conformations that this compound can adopt in different environments, such as in solution. mdpi.comchemrxiv.org

MD simulations can reveal the flexibility of the phenylpropyl and acetamide groups and identify the most populated conformational states. mdpi.comfrontiersin.org This exploration of the conformational landscape is essential for understanding how the molecule might interact with biological targets or other chemical species. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is a critical parameter in these simulations. mdpi.comchemrxiv.org

Electronic Properties and Reactivity Prediction

The distribution of electrons within a molecule governs its reactivity. Computational methods offer several ways to analyze these electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter that relates to the molecule's excitability and chemical stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For derivatives of acetamide, the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net For example, studies on similar molecules have shown that the HOMO density is often located on the phenyl and other electron-rich parts of the molecule, while the LUMO is distributed over electron-accepting groups. researchgate.net

Table 1: Conceptual DFT Reactivity Descriptors

Parameter Formula Interpretation
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2 Power of an atom to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the stabilization in energy when the system acquires additional electronic charge. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de These maps are generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.de

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen of the acetamide group, making it a likely site for hydrogen bonding or electrophilic attack. uni-muenchen.de The phenyl ring would exhibit a complex potential distribution due to the pi-electron system. MEP maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. libretexts.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de

By examining the interactions between "filled" donor NBOs (bonds or lone pairs) and "empty" acceptor NBOs (antibonding or Rydberg orbitals), one can quantify the energetic importance of these interactions through second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. For instance, in acetamide-like structures, NBO analysis can quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, which contributes to the resonance stabilization of the amide bond. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models, primarily those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic signatures of molecules, including this compound. These computational approaches allow for the calculation of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, researchers can gain insights into the molecule's structure, bonding, and conformational properties.

The prediction of vibrational spectra typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by frequency calculations. These calculations provide the harmonic vibrational frequencies and their corresponding intensities. For a more accurate comparison with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

While specific, in-depth computational studies on this compound are not extensively documented in publicly accessible literature, the principles can be illustrated through studies of analogous compounds like amphetamine and methamphetamine. researchgate.netrsc.org For this compound, the vibrational modes can be assigned to specific functional groups within the molecule.

Key vibrational modes for this compound would include:

Amide I, II, and III bands: These are characteristic vibrations of the amide group. The Amide I band, primarily due to the C=O stretching vibration, is expected in the 1630-1695 cm⁻¹ region. nih.gov The Amide II band, a mix of N-H in-plane bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹. The Amide III band is more complex, involving C-N stretching and N-H bending, and is found in the 1200-1400 cm⁻¹ range. nih.gov

C-H stretching vibrations: These arise from the phenyl ring, the aliphatic chain, and the methyl groups, and are typically observed in the 2800-3100 cm⁻¹ region.

N-H stretching: The stretching vibration of the N-H bond in the amide group is expected in the region of 3200-3400 cm⁻¹. nih.gov

Phenyl ring modes: The characteristic vibrations of the monosubstituted benzene (B151609) ring, including C-C stretching and C-H bending, would appear in the fingerprint region of the spectrum.

A theoretical study of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, utilized DFT calculations with the B3LYP functional and 6-31G(6D,7F) basis set to optimize the molecular structure and calculate vibrational frequencies. nih.gov A similar approach for this compound would provide valuable data for its spectroscopic identification.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AmideAmide I (C=O stretch)1630 - 1695
AmideAmide II (N-H bend, C-N stretch)1510 - 1570
AmideAmide III (C-N stretch, N-H bend)1200 - 1400
AmideN-H stretch3200 - 3400
Phenyl RingC-H stretch3000 - 3100
Aliphatic ChainC-H stretch2850 - 2960

Note: The predicted wavenumber ranges are based on established group frequencies and computational studies of similar amide-containing compounds. Specific values would require dedicated DFT calculations for this compound.

Chiroptical Properties Prediction for Enantiomeric Forms

This compound possesses a chiral center at the C2 position of the propan-2-yl group, and therefore exists as two enantiomers: (R)-N-(1-phenylpropan-2-yl)acetamide and (S)-N-(1-phenylpropan-2-yl)acetamide. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a phenomenon known as optical activity. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for distinguishing between enantiomers and determining their absolute configuration.

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ECD spectra of chiral molecules. nih.gov The process involves several key steps:

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set.

TD-DFT Calculations: For each optimized conformer, the excitation energies and rotational strengths are calculated using TD-DFT.

Spectral Simulation: The calculated rotational strengths are then used to simulate the ECD spectrum, typically by fitting them to Gaussian functions.

The comparison of the computationally predicted ECD spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer. For instance, if the experimental ECD spectrum of one enantiomer matches the calculated spectrum for the (R)-enantiomer, its absolute configuration is determined to be R.

Table 2: Theoretical Approach to Predicting Chiroptical Properties of this compound Enantiomers

StepMethodPurposeExpected Outcome
1Conformational Analysis (e.g., Molecular Mechanics, ab initio methods)Identify all low-energy conformers of both (R) and (S) enantiomers.A set of stable conformer geometries and their relative energies.
2Geometry Optimization (e.g., DFT with B3LYP functional)Obtain accurate geometries and relative populations of the conformers.Optimized 3D structures and Boltzmann populations for each conformer.
3ECD Calculation (e.g., TD-DFT)Calculate the rotational strengths and excitation energies for each conformer.A "stick spectrum" of positive and negative ECD bands for each conformer.
4Spectral Averaging and SimulationGenerate the final theoretical ECD spectrum for each enantiomer.A simulated ECD curve for (R)- and (S)-N-(1-phenylpropan-2-yl)acetamide, which are expected to be mirror images of each other.

The predicted ECD spectra for the (R) and (S) enantiomers of this compound would be mirror images. The sign and intensity of the Cotton effects would be directly related to the spatial arrangement of the chromophores around the chiral center. This computational approach provides a powerful, non-empirical method for determining the absolute stereochemistry of this and other chiral molecules.

Advanced Analytical Research Methodologies for N 1 Phenylpropan 2 Yl Acetamide

Chromatographic Method Development for High-Purity Analysis and Isomer Separation

Chromatography is a cornerstone for the analysis of N-(1-phenylpropan-2-yl)acetamide, enabling the separation of the primary compound from a complex matrix of potential impurities and isomers. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral chromatography is critical for achieving high-purity analysis and resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) System Optimization

HPLC is a versatile and widely used technique for the purity assessment of this compound and related compounds. Optimization of the HPLC system is crucial for achieving accurate and reproducible results.

Detailed Research Findings: Reversed-phase (RP) HPLC is the most common mode for the analysis of amphetamine derivatives. sielc.com The separation is typically performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. edwiserinternational.com The mobile phase usually consists of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comedwiserinternational.com The choice of buffer is critical; for UV detection, non-volatile buffers like phosphate (B84403) are effective, while for mass spectrometry (MS) detection, volatile buffers like formic or acetic acid are necessary to ensure compatibility with the ion source. sielc.comsciex.com

Systematic studies have evaluated various columns and mobile phase compositions to optimize the separation of amphetamine-related substances. For instance, a method using a Hypersil ODS RP-18 column with a mobile phase of methanol (B129727) and 50 mM sodium hydrogen phosphate buffer (pH 5.5) has been reported for the separation of amphetamine and its metabolites. edwiserinternational.com Another approach utilizes a Primesep 200 mixed-mode column, which offers different selectivity compared to standard C18 columns. sielc.com Detection is commonly achieved using a UV detector, often set at wavelengths around 214 nm or 254-270 nm. sielc.comnih.gov For enhanced sensitivity and selectivity, derivatization with a fluorogenic agent like o-phthaldialdehyde can be employed, followed by fluorescence detection. edwiserinternational.com

Stationary PhaseMobile Phase CompositionDetectionApplication NoteReference
C18 Reverse-PhaseAcetonitrile / Water with Phosphoric AcidUV (254 nm)Standard purity assessment.
Hypersil ODS RP-18Methanol / Sodium Hydrogen Phosphate Buffer (pH 5.5)ElectrochemicalSimultaneous determination of amphetamine and its metabolites. edwiserinternational.com
Primesep 200Acetonitrile / Water with Phosphoric Acid (or Formic Acid for MS)UV (270 nm) / MSScalable method suitable for preparative separation and pharmacokinetics. sielc.com
XTerra RP18Acetonitrile / 50 mM Pyrrolidine (pH 11.5)Diode-Array UV (214 nm)Simultaneous analysis of methamphetamine and propranolol. nih.gov

Gas Chromatography (GC) Methodologies for Purity Assessment

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the purity assessment of this compound and the identification of volatile impurities and synthesis byproducts. nih.govnih.gov

Detailed Research Findings: Due to the polarity and potential for thermal degradation of amphetamine-type stimulants (ATS), derivatization is often a necessary step prior to GC analysis. oup.commedigraphic.com This process converts the analyte into a more volatile and thermally stable derivative, improving peak shape and detection. Acylation is a common derivatization strategy, with reagents such as acetic anhydride (B1165640) (AA), trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) being widely used. oup.com

A comparative study of five acylation reagents for ATS analysis found that acetic anhydride provided the best signal-to-noise ratio and peak area results for several amphetamine derivatives, making it a suitable choice for forming the N-acetyl derivative. oup.com The analysis is typically carried out on a capillary column, such as one with a polysiloxane-based stationary phase. nih.gov GC-MS analysis not only provides retention time data for quantification but also mass spectra that are crucial for the definitive identification of the compound and any co-eluting impurities. nih.govnih.gov For example, GC-MS has been instrumental in identifying a range of byproducts in illicit amphetamine synthesis, providing forensic intelligence on the synthetic route used. nih.govnih.gov

Derivatizing AgentAnalytical ColumnCarrier GasDetectionApplication NoteReference
Acetic Anhydride (AA)Capillary Column (e.g., DB-5ms)HeliumMSFound to be highly effective for derivatization of amphetamine-type stimulants. oup.com
Trifluoroacetic Anhydride (TFAA)Capillary ColumnHeliumMSCreates N-TFA derivatives with high diagnostic value in mass spectra but can form multiple derivatives. medigraphic.com
Heptafluorobutyric Anhydride (HFBA)Capillary ColumnHeliumMSCommonly used for derivatizing amphetamines for forensic analysis. oup.comresearchgate.net
None (Direct Injection)Capillary ColumnHeliumFID / MSUsed for analyzing synthesis mixtures, though derivatization is often preferred for trace analysis. ikm.org.my

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the propan-2-yl chain, meaning it exists as a pair of enantiomers (R and S). These enantiomers can exhibit different biological activities. nih.gov Therefore, determining the enantiomeric excess (e.e.) is critical in many research applications.

Detailed Research Findings: The separation of enantiomers can be achieved through two main chromatographic approaches: direct and indirect. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for separating chiral amides. nih.govnih.gov For example, a Lux Cellulose-2 column provided excellent resolution for an acetamide (B32628) intermediate using supercritical fluid chromatography (SFC), a technique known for its high speed and efficiency. nih.gov LC-MS/MS methods using CSPs like the Astec Chirobiotic V2 have been developed to separate and quantify the enantiomers of amphetamine and methamphetamine in various matrices. sciex.com

The indirect method involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. gtfch.orgrestek.com A widely used CDA for primary and secondary amines is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl). medigraphic.comgtfch.org The resulting diastereomeric amides can then be readily separated and quantified by GC-MS or LC-MS. medigraphic.comgtfch.org This approach allows for the determination of the enantiomeric ratio, which can be crucial in forensic contexts to distinguish between different sources of the substance. nih.govgtfch.org

TechniqueColumn/Stationary PhaseMethodologyApplication NoteReference
SFC-UVLux Cellulose-2 (CSP)DirectHigh-resolution separation of a chiral acetamide intermediate. nih.gov
LC-MS/MSAstec Chirobiotic V2 (CSP)DirectBaseline resolution and quantification of amphetamine and methamphetamine enantiomers. sciex.com
GC-MSAchiral Capillary ColumnIndirect (Derivatization with R-MTPCl)Forms diastereomers to determine enantiomeric ratio in reference standards and samples. medigraphic.comgtfch.org
LC-MSAchiral C18 ColumnIndirect (Derivatization with Marfey's Reagent)Cost-effective method for separating amphetamine diastereomers without a specialized chiral column. cuny.edu

Spectroscopic Characterization in Research Contexts

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound. Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, while Mass Spectrometry (MS) is essential for molecular weight determination and fragmentation analysis.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Synthetic Intermediates

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of this compound and its synthetic intermediates. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed.

Detailed Research Findings: The ¹H NMR spectrum of this compound provides key information. The protons of the phenyl group typically appear as a multiplet in the aromatic region (~7.1-7.3 ppm). The methyl protons of the acetamide group show a singlet at around 1.9-2.0 ppm, while the methyl protons on the chiral carbon (C2) appear as a doublet around 1.1-1.2 ppm. The methine proton (H2) and the methylene (B1212753) protons (H1) of the propyl chain appear as multiplets.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetamide group is a key indicator, resonating at approximately 169-170 ppm. The carbons of the phenyl ring appear between ~126 and 139 ppm. In cases of complex structures or overlapping signals, which can occur with synthetic intermediates, two-dimensional NMR techniques are invaluable. nih.gov For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate directly bonded proton and carbon atoms, while a Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, allowing for definitive assignment of the entire molecular framework. nih.gov

NucleusStructural UnitTypical Chemical Shift (δ, ppm)MultiplicityReference
¹HPhenyl (C₆H₅)~7.1 - 7.3Multiplet
¹HAmide (NH)Broad SingletVaries
¹HMethine (CH-N)~4.0 - 4.2Multiplet
¹HMethylene (CH₂)~2.7 - 2.8Multiplet
¹HAcetamide Methyl (CH₃-CO)~1.9 - 2.0Singlet rsc.org
¹HPropyl Methyl (CH₃-CH)~1.1 - 1.2Doublet
¹³CCarbonyl (C=O)~169 - 170-
¹³CPhenyl (C₆H₅)~126 - 139- rsc.org
¹³CMethine (CH-N)~47 - 49- nih.gov
¹³CMethylene (CH₂)~40 - 42- nih.gov
¹³CAcetamide Methyl (CH₃-CO)~23- nih.gov
¹³CPropyl Methyl (CH₃-CH)~20- nih.gov

Mass Spectrometry (MS) Fragmentation Pathway Analysis and Byproduct Identification

Mass spectrometry is essential for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov

Detailed Research Findings: The nominal molecular weight of this compound (C₁₁H₁₅NO) is 177.24 g/mol . nih.gov Under electron ionization (EI), typically used in GC-MS, the molecule undergoes characteristic fragmentation. The primary fragmentation pathway for amphetamine-like compounds is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl side chain). For this compound, this cleavage results in the formation of two key fragment ions.

One major fragmentation involves the formation of the tropylium (B1234903) cation (a benzyl (B1604629) cation rearrangement) at m/z 91. Another significant fragmentation pathway involves cleavage to produce an iminium ion. The base peak in the mass spectrum of N-acetylamphetamine is often observed at m/z 44, corresponding to the [CH₃-CH=NH-C=O]⁺ fragment, or a related structure. Another prominent fragment is seen at m/z 132, resulting from the loss of the acetyl group.

Tandem MS (MS/MS) and high-resolution techniques like Quadrupole Time-of-Flight (QTOF) MS are particularly useful for studying fragmentation pathways in detail and for identifying unknown synthesis byproducts. nih.govnih.gov By analyzing wastewater or crude synthesis products, non-target screening with HRMS can identify specific impurities and intermediates, which can serve as markers for the synthetic route employed (e.g., Leuckart synthesis). nih.govresearchgate.net

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion Structure/OriginSignificanceReference
177[C₁₁H₁₅NO]⁺ (Molecular Ion)Confirms the molecular weight of the compound. nih.gov
132[M - CH₃CO]⁺Loss of the N-acetyl group. researchgate.net
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl moiety. nih.govcore.ac.uk
44[C₂H₆N]⁺ or [C₂H₄O]⁺Represents a fragment containing the acetamide or ethylamine (B1201723) portion after cleavage. Often the base peak. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In IR spectroscopy, the absorption of infrared radiation excites molecules into a higher vibrational state. For this compound, the spectrum is characterized by several key absorption bands. The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. libretexts.org Another prominent feature is the strong absorption from the carbonyl (C=O) group, known as the Amide I band, which is expected around 1650 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹. dergipark.org.trresearchgate.net Furthermore, the presence of the phenyl group gives rise to characteristic absorptions, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgresearchgate.net C-H stretching vibrations from the alkyl portion of the molecule are observed in the 2850-2960 cm⁻¹ range. libretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar C=C bonds of the phenyl ring often produce more intense bands in the Raman spectrum. Computational studies on related molecules like N-phenylpropanamide have been used to predict and assign vibrational wavenumbers, aiding in the detailed interpretation of both IR and Raman spectra. dergipark.org.trresearchgate.net These theoretical calculations, often employing Density Functional Theory (DFT), help to resolve complex spectral regions and confirm the assignment of specific vibrational modes. dergipark.org.trresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Amide (N-H)Stretching3300 - 3500 libretexts.org
Amide (C=O)Stretching (Amide I)~1650 dergipark.org.trresearchgate.net
Amide (N-H, C-N)Bending/Stretching (Amide II)~1550 dergipark.org.trresearchgate.net
Aromatic (C-H)Stretching3000 - 3100 libretexts.org
Aromatic (C=C)Ring Stretching1450 - 1600 libretexts.orgresearchgate.net
Alkyl (C-H)Stretching2850 - 2960 libretexts.org

Coupled and Hyphenated Analytical Systems in this compound Research

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of this compound, offering high sensitivity and specificity for identifying and quantifying the compound and its related substances in various matrices.

GC-MS/MS for Impurity and Byproduct Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of volatile and thermally stable impurities and byproducts associated with this compound. The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, enabling positive identification. gcms.cz

In the context of this compound synthesis, GC-MS is crucial for impurity profiling. It can detect and identify residual starting materials, such as 1-phenyl-2-propanone, or reaction intermediates. researchgate.net The technique's high sensitivity allows for the detection of trace-level contaminants that might affect the compound's purity and quality. gcms.cz For instance, byproducts from side reactions or degradation can be separated and structurally elucidated through the analysis of their mass spectra. In some cases, derivatization of the analytes may be employed to enhance their volatility and thermal stability for GC analysis. researchgate.net

LC-MS/MS for Comprehensive Analytical Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the comprehensive analysis of this compound, particularly for non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. researchgate.netnih.gov This method couples the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

LC-MS/MS is exceptionally well-suited for a complete analytical profile, which includes the parent compound, potential metabolites, and degradation products. nih.gov The technique allows for the direct analysis of these compounds in complex biological matrices like plasma and urine with minimal sample preparation. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides excellent quantitative performance, with low detection limits and high precision. nih.govresearchgate.net This makes it an invaluable tool in pharmacokinetic studies and for monitoring the stability of the compound under various conditions. nih.gov The versatility of LC-MS has established it as an essential tool in pharmaceutical analysis, from drug discovery to quality control. ualberta.ca

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueAnalytesAdvantagesLimitationsSource
GC-MS/MS Volatile & thermally stable impurities, byproducts, starting materialsHigh resolution for volatile compounds, established libraries for identificationRequires analyte to be volatile and thermally stable; derivatization may be needed gcms.czresearchgate.net
LC-MS/MS Parent compound, non-volatile impurities, metabolites, degradation productsApplicable to a wide range of polarities and molecular weights, high sensitivity and selectivity, suitable for complex matricesCan be affected by matrix effects, mobile phase composition can influence ionization nih.govnih.gov

Development of Certified Reference Materials and Analytical Standards for Research Applications

The accuracy, reliability, and comparability of analytical data in research and quality control settings are fundamentally dependent on the availability and proper use of high-purity reference materials. For this compound, this includes Certified Reference Materials (CRMs) and analytical standards.

CRMs are produced by national metrology institutes and are characterized to the highest metrological standards, providing traceability and establishing a benchmark for analytical measurements. aist.go.jp While a specific CRM for this compound may not be broadly available, commercial suppliers play a critical role in providing well-characterized analytical standards. These standards are synthesized to a high degree of purity and are typically accompanied by a Certificate of Analysis (CoA), which details the compound's identity and purity as determined by techniques such as NMR, HPLC, and MS.

These analytical standards are essential for a variety of applications, including:

Method Development and Validation: Standards are used to develop and validate the performance characteristics of analytical methods like HPLC and GC, ensuring they are accurate, precise, and specific for their intended purpose. clearsynth.com

Impurity Profiling: Reference standards of known impurities and potential byproducts are used to confirm the identity of unknown peaks in chromatograms and to quantify their levels in the final product. lgcstandards.compharmaffiliates.com

Quality Control (QC): In QC laboratories, analytical standards serve as the benchmark against which production batches are tested to ensure they meet predefined specifications. clearsynth.com

The availability of these reference materials from specialized chemical suppliers ensures that researchers and analysts have the necessary tools to generate reliable and reproducible data in the study of this compound. clearsynth.com

Chemical Transformations and Reactivity Studies of N 1 Phenylpropan 2 Yl Acetamide

Hydrolytic Pathways and Kinetic Analysis of the Amide Bond

The hydrolysis of the amide bond in N-(1-phenylpropan-2-yl)acetamide, which results in the formation of 1-phenylpropan-2-amine and acetic acid, can be catalyzed by either acid or base. The reactivity of the amide bond is influenced by the electronic and steric nature of its substituents.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The reaction generally follows an A-2 mechanism, involving a bimolecular rate-determining step. jcsp.org.pkresearchgate.net The mechanism proceeds through a tetrahedral intermediate, which then breaks down to yield the corresponding carboxylic acid and the protonated amine. masterorganicchemistry.com

Studies on the acid-catalyzed hydrolysis of N-substituted amides have shown that the reaction rate is dependent on the acid concentration. jcsp.org.pk For many amides, a plot of the logarithm of the observed rate constant (log k_obs) versus pH shows a linear relationship in the acidic region (pH 0-5), which is characteristic of specific acid catalysis. uregina.ca The activation energy for the acid-catalyzed hydrolysis of amides has been estimated to be approximately 31 kJ/mol. researchgate.net

Base-Catalyzed Hydrolysis:

The hydrolysis of amides in basic media is generally a slower process compared to acid-catalyzed hydrolysis and often requires heating. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The breakdown of this intermediate to form a carboxylate anion and an amine is the rate-determining step. This step is generally unfavorable due to the poor leaving group ability of the amide anion (RNH⁻). However, the subsequent acid-base reaction between the carboxylic acid and the amine drives the equilibrium towards the products. chemistrysteps.com

The base-promoted hydrolysis of secondary amides is understood to proceed through a two-step addition-elimination mechanism. masterorganicchemistry.com The rate of hydrolysis in highly alkaline media can show a complex dependence on the base concentration. acs.org The activation energy for the base-catalyzed hydrolysis of amides is estimated to be around 21 kJ/mol. researchgate.net

A general comparison of the kinetic parameters for amide hydrolysis under different conditions is presented below.

Hydrolysis ConditionGeneral MechanismEstimated Activation Energy (kJ/mol)
Acid-CatalyzedA-231 researchgate.net
Base-CatalyzedAddition-Elimination21 researchgate.net
Neutral (Water-assisted)SN2-type99 researchgate.net

This table presents generalized data for amide hydrolysis and may not represent the exact values for this compound.

Oxidative and Reductive Transformations (in vitro, non-biological context)

Oxidative Transformations:

In a non-biological context, the oxidation of this compound can be achieved using various oxidizing agents. The electrochemical oxidation of amides has been studied, revealing that the transformation products can vary depending on the reaction conditions and the structure of the amide. researchgate.net Anodic oxidation of amides in alcohol solvents can lead to alkoxylation at the α-position to the nitrogen atom. researchgate.net In the presence of acetic or formic acid, acyloxylation at the same position can occur. researchgate.net For amides with more activated benzylic groups, cleavage of the bond between the benzylic carbon and the carbonyl group, or the bond between the nitrogen and the aryl group, can be observed. researchgate.net

Reductive Transformations:

The amide functionality of this compound can be reduced to the corresponding amine, N-ethyl-1-phenylpropan-2-amine. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by the reduction of the carbonyl group of the amide to a methylene (B1212753) group (CH₂). This transformation is a standard method for the synthesis of secondary amines from N-substituted amides.

A general scheme for the reduction of a secondary amide using LiAlH₄ is as follows: R-C(=O)NH-R' + LiAlH₄ → R-CH₂-NH-R'

In the case of this compound, the expected product of reduction with LiAlH₄ would be N-ethyl-1-phenylpropan-2-amine.

Derivatization Strategies for this compound in Chemical Synthesis

The structure of this compound offers several sites for derivatization, enabling the synthesis of a variety of analogs for different applications, such as in the development of new therapeutic agents. nih.govijper.org

N-Alkylation:

The nitrogen atom of the amide, after deprotonation with a suitable base, can act as a nucleophile to react with alkyl halides, leading to N-alkylated derivatives. A radical-based strategy for the N-alkylation of primary amides using alkyl halides has also been developed, which involves a boryl radical-mediated halogen-atom transfer and copper catalysis. acs.org

Modification of the Phenyl Ring:

The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as nitro, halogen, or alkyl groups at the ortho, meta, or para positions. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

Amide Coupling with Functionalized Carboxylic Acids:

A versatile strategy for creating derivatives involves the hydrolysis of the amide bond to yield 1-phenylpropan-2-amine, followed by coupling with a variety of functionalized carboxylic acids. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for this purpose. nih.gov This approach allows for the introduction of a wide range of functionalities by varying the carboxylic acid component.

A general scheme for the synthesis of new amide derivatives from 1-phenylpropan-2-amine is shown below:

Reactant 1Reactant 2Coupling ReagentsProduct
1-phenylpropan-2-amineR-COOHEDC, DMAP, HOBtN-(1-phenylpropan-2-yl)-R-carboxamide
1-phenylpropan-2-amine2,2,2-trichloroethyl chloroformate-N-(1-phenylpropan-2-yl)-2,2,2-trichloroethyl carbamate (B1207046) nih.gov

This table provides examples of derivatization reactions.

Photochemical Stability and Degradation Pathways

The gas-phase pyrolysis of acetamide (B32628) is known to produce ammonia (B1221849), acetic acid, and acetonitrile (B52724). nih.gov Photodissociation of acetamide also leads to similar products. nih.gov This suggests that under high-energy conditions, cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group are possible degradation pathways.

The mass spectrum of the structurally related N-benzylacetamide shows fragmentation patterns that can provide clues about potential bond cleavages upon energy input. researchgate.net For this compound, potential photochemical degradation pathways could involve:

Norrish Type I and Type II reactions: Cleavage of the C-C bond alpha to the carbonyl group or intramolecular hydrogen abstraction followed by cleavage.

C-N bond cleavage: Leading to the formation of a 1-phenylpropan-2-yl radical and an acetamide radical.

Reactions involving the phenyl ring: Such as photo-oxidation or rearrangement, although these are generally less common for simple phenyl-substituted compounds without further activating groups.

It is important to note that these are potential pathways inferred from related compounds, and experimental studies are needed to determine the actual photochemical degradation products and mechanisms for this compound.

Enzymatic and Biocatalytic Transformations of N 1 Phenylpropan 2 Yl Acetamide in Vitro Research

Characterization of Enzyme Systems (e.g., Hydrolases, Cytochrome P450s) Involved in N-Deacetylation and Hydroxylation (purely mechanistic, non-human context)

In vitro research has identified two primary enzymatic pathways involved in the metabolism of N-(1-phenylpropan-2-yl)acetamide: N-deacetylation and hydroxylation.

N-Deacetylation: This reaction involves the hydrolysis of the amide bond, removing the acetyl group to yield amphetamine. This process is catalyzed by hydrolase enzymes. researchgate.netnih.gov While specific hydrolases responsible for the deacetylation of this compound are not extensively detailed in the provided literature, the general mechanism of N-deacetylation is a known biochemical transformation. researchgate.netnih.gov The reaction is essentially a nucleophilic acyl substitution, where water acts as the nucleophile. etsu.edu

The mechanism of CYP450-catalyzed hydroxylation is complex, often involving a radical rebound mechanism. nih.govyoutube.com This begins with the abstraction of a hydrogen atom from the substrate to form a radical intermediate, which then reacts with an activated oxygen species bound to the enzyme's heme center. youtube.comnih.gov

Stereoselectivity and Regioselectivity of Enzymatic Reactions

Enzymatic reactions are often characterized by high degrees of stereoselectivity and regioselectivity, meaning they preferentially produce one stereoisomer over others and target specific sites on a molecule.

Stereoselectivity: In the context of producing chiral amines, transaminases have demonstrated high stereoselectivity. For instance, the use of (R)-transaminases in the synthesis of (R)-1-phenylpropan-2-amine from a prochiral ketone achieved high enantiomeric excess. researchgate.net Similarly, multi-enzymatic cascades using stereocomplementary alcohol dehydrogenases and ω-transaminases have been developed to synthesize all four possible stereoisomers of phenylpropanolamines with excellent optical purities. nih.gov This highlights the ability of enzymes to distinguish between stereoisomers and produce a specific one.

Regioselectivity: Cytochrome P450 enzymes exhibit regioselectivity in their hydroxylation reactions. For alkyl chains, hydroxylation often occurs preferentially at the omega-1 (ω-1) position, which is the second to last carbon atom. youtube.com The specific site of hydroxylation on the phenyl ring or side chain of this compound by different CYP450 isoforms has not been fully elucidated in the provided context but is a critical area of ongoing research.

Enzyme Kinetics and Mechanistic Pathway Elucidation

The study of enzyme kinetics provides quantitative insights into the rates of enzymatic reactions and the factors that influence them. nih.gov Key parameters include the Michaelis constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity (V_max).

The kinetics of N-deacetylation and hydroxylation of this compound are influenced by factors such as substrate concentration, enzyme concentration, pH, and temperature. researchgate.net For instance, the optimal pH and temperature for transaminase activity in related syntheses have been determined to be around pH 8.0 and 45°C, respectively. researchgate.net

Mechanistic studies of CYP450-mediated N-hydroxylation of primary and secondary amines suggest a preference for a hydrogen abstraction and rebound mechanism over a direct oxygen transfer. nih.gov Interestingly, for these reactions, the rebound step is often the rate-limiting step, in contrast to the hydroxylation of aliphatic carbons. nih.gov

Investigation of Physicochemical Interactions with Biological Matrices (e.g., Melanin (B1238610) Binding in In Vitro Models)

In vitro models are utilized to study the interaction of compounds with biological macromolecules. One such interaction is the binding of drugs to melanin, a pigment found in various tissues. nih.govhelsinki.fi

Melanin binding can significantly influence a compound's distribution and retention in pigmented tissues. nih.govnih.gov In vitro studies typically involve incubating the compound with isolated melanin and measuring the extent of binding. helsinki.fiuef.fi The binding affinity is influenced by the physicochemical properties of the compound, such as its lipophilicity and charge. wuxiapptec.com Generally, basic and lipophilic compounds tend to exhibit higher melanin binding. wuxiapptec.com

While specific data on the melanin binding of this compound is not available in the provided search results, the principles of melanin binding suggest that as a lipophilic compound, it may interact with melanin. wuxiapptec.com The binding kinetics, including association (k_on) and dissociation (k_off) rates, as well as the maximum binding capacity (B_max) and dissociation constant (K_D), can be determined through in vitro experiments. nih.gov

Future Directions and Emerging Research Avenues for N 1 Phenylpropan 2 Yl Acetamide

Exploration of Novel, Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For N-(1-phenylpropan-2-yl)acetamide, future research will likely prioritize sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the advancement of biocatalytic synthesis. Enzymatic methods, such as the use of transaminases, present an enantioselective advantage for producing chiral intermediates. Research has demonstrated that immobilized (R)-transaminases can effectively catalyze the asymmetric amination of 1-phenylpropan-2-one, a precursor, achieving high conversion rates. Further exploration could focus on discovering and engineering more robust and efficient enzymes for the synthesis of this compound and its derivatives.

In addition to biocatalysis, optimizing traditional chemical synthesis for sustainability is crucial. This includes the investigation of green solvents, alternative energy sources like microwave or ultrasound irradiation, and the development of continuous flow processes. Flow chemistry, in particular, offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Research efforts could be directed at adapting the acetylation of 1-phenylpropan-2-amine to a continuous flow system.

Optimization of current batch reaction conditions also remains a key research avenue. The efficiency of the acetylation reaction is highly dependent on factors such as the solvent, temperature, and base used. Systematic studies to compare different conditions can lead to more sustainable protocols.

Table 1: Comparison of Acetylation Conditions for this compound Synthesis

SolventTemperature (°C)BaseYield (%)
DCM0Pyridine82
THF-10Triethylamine89
Acetonitrile (B52724)25DMAP75

Future work could expand on such data, exploring a wider range of green solvents and bases to identify a truly optimized and sustainable synthetic route.

Advancement of High-Throughput Analytical Platforms for Research

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating chemical research, allowing for the execution of thousands of experiments per day. researchgate.netchemrxiv.org To support this rapid pace of experimentation, the development and integration of high-throughput analytical (HTA) platforms are essential. researchgate.net For research involving this compound, these platforms can dramatically accelerate the optimization of synthetic reactions and the screening of its derivatives for novel applications.

Traditional analytical methods like HPLC and NMR often require several minutes per sample, creating a bottleneck in HTE workflows. researchgate.net Future research will focus on adopting and refining faster techniques. Advances in mass spectrometry (MS) are particularly relevant. For instance, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS can analyze samples at speeds of 10-20 samples per second. nih.gov Another cutting-edge technique is Acoustic Ejection Mass Spectrometry (AEMS), a fully automatable technology for high-throughput screening directly from assay plates. nih.gov

These HTA platforms could be employed to rapidly screen reaction conditions for the synthesis of this compound, analyzing the yield and purity from hundreds of parallel reactions in a fraction of the time required by conventional methods. Similarly, when using this compound as a scaffold, HTA can screen libraries of derivatives for desired physical or chemical properties.

Table 2: Emerging High-Throughput Analytical Techniques for Chemical Research

TechniquePrincipleTypical ThroughputApplication in this compound Research
Acoustic Ejection Mass Spectrometry (AEMS)Contactless acoustic droplet ejection into an MS source for ultra-high-speed analysis. nih.govUp to 3 samples/secondRapid screening of reaction outcomes; property screening of derivative libraries.
MALDI-TOF Mass SpectrometryLaser ionization of a sample co-crystallized with a matrix, followed by time-of-flight mass analysis. nih.gov10-20 samples/secondHigh-speed analysis of reaction products and intermediates.
Fiber-Optic Array Scanning Technology (FAST)Scans bead-based libraries of synthetic compounds using a laser and detects fluorescence. nih.gov~83,000 compounds/secondScreening large combinatorial libraries built on the this compound scaffold for binding to materials or catalysts.

The integration of software solutions like phactor™, which helps design, execute, and analyze HTE arrays, will further streamline this process, ensuring that the vast amounts of data generated are captured in a machine-readable format for efficient analysis. chemrxiv.org

Integration of Machine Learning and Artificial Intelligence in Computational Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials science. researchgate.net These computational tools can predict reaction outcomes, suggest optimal synthetic routes, and forecast the properties of novel molecules, thereby reducing the number of required experiments and accelerating discovery. researchgate.netnih.gov

For this compound, AI/ML can be applied in several key areas:

Computer-Aided Synthesis Planning (CASP): AI models can be trained on vast databases of chemical reactions to propose retrosynthetic pathways for a target molecule. researchgate.netmdpi.com For a derivative of this compound, a CASP tool could suggest the most efficient sequence of reactions, starting from readily available precursors. nih.gov These tools can also recommend optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be used to build QSPR models that predict the physical and chemical properties of compounds based on their molecular structure. nih.govmdpi.com By training a model on a dataset of known acetamides, researchers could predict properties like solubility, melting point, or chromatographic retention time for new, unsynthesized derivatives of this compound. This allows for in silico screening of candidates before committing resources to their synthesis.

The success of these models relies on the availability of high-quality, structured data. nih.gov Therefore, a concerted effort to generate and curate experimental data for this compound and related compounds in machine-readable formats is a critical prerequisite for leveraging the full potential of AI. chemrxiv.org The integration of AI with automated synthesis platforms represents a frontier in chemistry, where molecules designed by an algorithm can be automatically synthesized and tested, closing the design-make-test-analyze loop. nih.govethz.ch

Role of this compound as a Molecular Scaffold in Advanced Chemical Synthesis (not drug development)

A molecular scaffold is a core structure upon which a variety of functional groups can be built, leading to a library of diverse compounds. The structure of this compound is well-suited for this role. It contains distinct regions that can be independently functionalized: the phenyl ring and the acetamide (B32628) group.

Phenyl Ring Modification: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents (e.g., halogens, nitro groups, alkyl groups) at various positions on the ring.

Amide Group Modification: The acetamide group itself can be chemically transformed. For instance, reduction can convert it to a secondary amine, providing a new point for chemical elaboration.

A key example highlighting the potential of related structures is the use of (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide as a specialized ligand (Yu MPAAM ligand). sigmaaldrich.com This molecule is employed in palladium-catalyzed enantioselective C(sp³)–H arylation, a powerful method for forming carbon-carbon bonds in complex molecule synthesis. sigmaaldrich.com This demonstrates how the core structure can be elaborated into a functional molecule for advanced catalysis.

Future research could systematically explore the use of this compound as a scaffold to generate libraries of novel compounds for applications in materials science, catalysis, or as chemical probes. By combining the versatile reactivity of this scaffold with high-throughput synthesis and screening, researchers can rapidly discover new molecules with tailored properties. For example, attaching different heterocyclic moieties, as demonstrated in the synthesis of other N-phenylacetamide derivatives, could lead to novel ligands for coordination chemistry or new building blocks for functional polymers. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for N-(1-phenylpropan-2-yl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized via coupling reactions using agents like TBTU in dry dichloromethane (DCM) under controlled pH and temperature . Optimization requires monitoring reaction progress with HPLC and NMR to assess purity and yield. Adjusting parameters such as solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., lutidine) can enhance efficiency. Reaction completion is confirmed by observing the disappearance of starting material peaks in ¹H NMR spectra .

Q. How do structural features like the acetamide group and phenylpropan-2-yl substituent influence solubility and stability in aqueous media?

Methodological Answer: The phenylpropan-2-yl group introduces hydrophobicity, reducing aqueous solubility. Stability studies under varying pH (e.g., 3–9) and temperature (25–60°C) can be conducted using UV-Vis spectroscopy or LC-MS to track degradation products. For instance, N-acetylated analogs show increased stability in neutral pH but hydrolyze under acidic conditions, forming carboxylic acid byproducts . Solubility is quantified via shake-flask methods with HPLC analysis, using co-solvents like DMSO to improve dissolution .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the acetamide carbonyl (~168–170 ppm in ¹³C NMR) and phenylpropan-2-yl methyl groups (~1.2–1.4 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₁H₁₅NO: 177.1154) and detects impurities .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in biological assays (e.g., IC₅₀ values) may arise from variations in cell lines, assay protocols, or compound purity. To address this:

  • Standardize assays using validated cell lines (e.g., HCT-116 for cytotoxicity) and controls.
  • Re-evaluate purity via orthogonal methods (NMR + HPLC) to exclude confounding impurities .
  • Perform dose-response curves with triplicate measurements to ensure reproducibility .

Q. What strategies are effective for studying the stereochemical effects of this compound in receptor binding?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IG-3 to separate enantiomers and assess their individual binding affinities .
  • Molecular Docking : Simulate interactions with target receptors (e.g., opioid or serotonin receptors) using software like AutoDock Vina. Compare binding energies of R- and S-enantiomers .
  • Pharmacological Assays : Test enantiomers in vitro (e.g., cAMP inhibition for GPCR activity) to correlate stereochemistry with efficacy .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 (CYP) isoforms involved using isoform-specific inhibitors .
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic transformations (e.g., hydroxylation or N-deacetylation) .
  • In Vivo Studies : Administer radiolabeled compound to animal models and quantify metabolites in plasma/urine using scintillation counting .

Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Intermediate Characterization : Use FTIR to confirm functional groups (e.g., amine intermediates) and prevent side reactions .
  • Stepwise Optimization : Isolate and purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to improve efficiency in amide bond formation .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate hydrophobicity, critical for pharmacokinetic profiling .
  • pKa Prediction : Tools like MarvinSuite predict ionization states, aiding solubility and formulation studies .
  • DFT Calculations : Gaussian 16 can model electron density maps to predict reactivity sites for functionalization .

Data Interpretation and Validation

Q. How to validate conflicting spectral data (e.g., NMR vs. MS) for novel this compound analogs?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., PubChem entries) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous peak assignments, particularly for overlapping proton signals .
  • Synthetic Replication : Independently synthesize the compound in a separate lab to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.